molecular formula C34H46O16 B12752079 Yadanzioside N CAS No. 101560-01-4

Yadanzioside N

Cat. No.: B12752079
CAS No.: 101560-01-4
M. Wt: 710.7 g/mol
InChI Key: YSFALLIAQRJCQF-IMMXKFRFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of yadanzioside N involves the isolation of the compound from the seeds of Brucea javanica. The process typically includes extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The aglycone of yadanzioside O, a related compound, can be prepared from brusatol, indicating a possible synthetic route for this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification from Brucea javanica. The process would require optimization of extraction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Yadanzioside N undergoes various chemical reactions typical of quassinoid glycosides. These include:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a model compound for studying the reactivity of quassinoid glycosides.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Exploring its anti-cancer and anti-malarial properties.

    Industry: Potential use in developing new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of yadanzioside N involves its interaction with molecular targets and pathways within cells. Quassinoids, including this compound, are known to inhibit protein synthesis and induce apoptosis in cancer cells . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely include key regulatory proteins and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Yadanzioside N is structurally related to other quassinoid glycosides such as yadanziosides K, M, and O . These compounds share similar biological activities but may differ in their potency and specificity.

Uniqueness

This compound is unique in its specific structural features and biological activities. Its distinct glycosidic moiety and aglycone structure contribute to its unique properties compared to other quassinoids.

Properties

CAS No.

101560-01-4

Molecular Formula

C34H46O16

Molecular Weight

710.7 g/mol

IUPAC Name

methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate

InChI

InChI=1S/C34H46O16/c1-12(2)13(3)8-19(36)50-24-26-33-11-46-34(26,31(44)45-6)28(42)23(40)25(33)32(5)15(9-18(33)49-29(24)43)14(4)7-16(27(32)41)47-30-22(39)21(38)20(37)17(10-35)48-30/h7-8,12,14-15,17-18,20-26,28,30,35,37-40,42H,9-11H2,1-6H3/b13-8+/t14-,15+,17-,18-,20-,21+,22-,23-,24?,25-,26-,28?,30-,32+,33-,34?/m1/s1

InChI Key

YSFALLIAQRJCQF-IMMXKFRFSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H](C(C([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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